![molecular formula C15H15NO B14290170 Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- CAS No. 119405-95-7](/img/structure/B14290170.png)
Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- is an organic compound with the molecular formula C14H13NO. It is also known as N-(2-Methoxybenzylidene)benzenamine. This compound is characterized by the presence of a benzenemethanamine group attached to a methoxyphenylmethylene group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- typically involves the condensation reaction between benzenemethanamine and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents such as halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- can be compared with other similar compounds, such as:
Benzenemethanamine, N-methyl-: This compound has a methyl group instead of a methoxyphenylmethylene group, resulting in different chemical properties and reactivity.
Benzenemethanamine, 2-methyl-: The presence of a methyl group at the 2-position of the benzene ring distinguishes it from the methoxyphenylmethylene derivative.
Benzeneethanamine, 4-methoxy-α-methyl-: This compound has a methoxy group at the 4-position and an α-methyl group, leading to unique chemical behavior.
Properties
CAS No. |
119405-95-7 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-benzyl-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
InChI Key |
VPLTXWCCKKXNLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
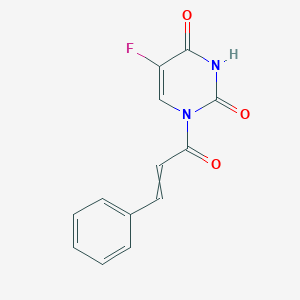
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
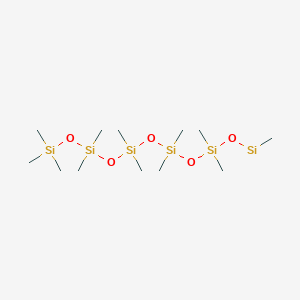
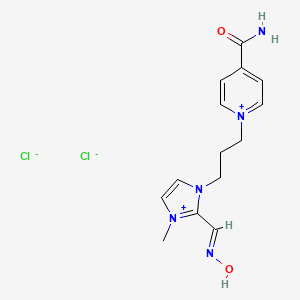
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
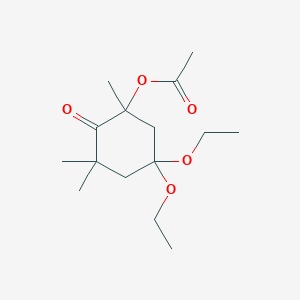
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
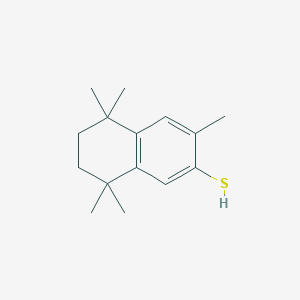
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
